molecular formula C21H26FNO6 B11493045 Bis(2-methoxyethyl) 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Bis(2-methoxyethyl) 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11493045
M. Wt: 407.4 g/mol
InChI Key: UTSQWOCQWKMGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-BIS(2-METHOXYETHYL) 4-(4-FLUOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes methoxyethyl groups, a fluorophenyl group, and dimethyl groups attached to a dihydropyridine ring

Preparation Methods

The synthesis of 3,5-BIS(2-METHOXYETHYL) 4-(4-FLUOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with ammonia and β-ketoesters under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: The methoxyethyl and fluorophenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-BIS(2-METHOXYETHYL) 4-(4-FLUOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological activities.

    Medicine: It has been investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to known calcium channel blockers.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as calcium channels in biological systems. By binding to these channels, it can modulate their activity, leading to various physiological effects. The pathways involved include the inhibition of calcium influx, which can result in vasodilation and reduced blood pressure, making it a potential candidate for antihypertensive drugs.

Comparison with Similar Compounds

Similar compounds include other dihydropyridine derivatives like nifedipine and amlodipine. Compared to these compounds, 3,5-BIS(2-METHOXYETHYL) 4-(4-FLUOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has unique structural features, such as the presence of methoxyethyl and fluorophenyl groups, which may confer distinct pharmacological properties. These differences can affect its potency, selectivity, and overall therapeutic profile.

Properties

Molecular Formula

C21H26FNO6

Molecular Weight

407.4 g/mol

IUPAC Name

bis(2-methoxyethyl) 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H26FNO6/c1-13-17(20(24)28-11-9-26-3)19(15-5-7-16(22)8-6-15)18(14(2)23-13)21(25)29-12-10-27-4/h5-8,19,23H,9-12H2,1-4H3

InChI Key

UTSQWOCQWKMGJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CC=C(C=C2)F)C(=O)OCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.